1-Allyl-4-fluorobenzene
Overview
Description
1-Allyl-4-fluorobenzene is an organic compound with the molecular formula C9H9F. It consists of a benzene ring substituted with a fluorine atom and an allyl group. This compound is a liquid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with allyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form oxygen-containing functional groups. For example, oxidation with osmium tetroxide can lead to the formation of a diol.
Electrophilic Aromatic Substitution: Despite the deactivating nature of the fluorine substituent, the benzene ring can still undergo electrophilic aromatic substitution reactions under forcing conditions.
Cyclization Reactions: The presence of both the allyl group and the fluorine atom allows for intramolecular cyclization reactions, often requiring transition metal catalysts such as palladium or rhodium.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate.
Electrophilic Aromatic Substitution: Various electrophiles under acidic conditions.
Cyclization: Palladium or rhodium catalysts.
Major Products:
Oxidation: Formation of diols or other oxygenated derivatives.
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Cyclization: Formation of heterocyclic compounds.
Scientific Research Applications
1-Allyl-4-fluorobenzene is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity and functional group compatibility.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allyl-4-fluorobenzene in chemical reactions often involves the interaction of the allyl group and the fluorine atom with various reagents. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition with the palladium catalyst, forming an aryl-palladium intermediate. This intermediate then undergoes transmetalation with an organostannane, followed by reductive elimination to yield the desired product.
Comparison with Similar Compounds
- 1-Allyl-2-bromobenzene
- 1-Allyl-4-chlorobenzene
- 1-Allyl-4-iodobenzene
Comparison: 1-Allyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-fluoro-4-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIDHXRJSCAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456829 | |
Record name | 1-Allyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-16-2 | |
Record name | 1-Allyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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